molecular formula C12H16INO3 B2659669 tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate CAS No. 1934691-63-0

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate

Cat. No.: B2659669
CAS No.: 1934691-63-0
M. Wt: 349.168
InChI Key: VNINTXNLAZTBDV-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate ( 1934691-63-0) is an organic compound with the molecular formula C12H16INO3 and a molecular weight of 349.16 g/mol . This carbamate derivative features both a methoxy group and an iodine atom on its phenyl ring, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules via metal-catalyzed cross-coupling reactions . The iodine substituent offers a reactive site for further functionalization, such as in Suzuki or Sonogashira couplings, which are fundamental in medicinal chemistry and materials science research. While specific biological data for this compound is not widely published in the available literature, structurally related carbamate and iodinated aromatic compounds are frequently utilized in pharmaceutical research. For instance, similar scaffolds are investigated as intermediates in the development of kinase inhibitors . Researchers value this compound for its utility in exploring new chemical spaces and developing potential therapeutic agents. Handlers should note the provided safety information. The compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNINTXNLAZTBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934691-63-0
Record name tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

General Information

Tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate, also known as this compound, has the molecular formula C12H16INO3C_{12}H_{16}INO_3
. This compound has a CID number of 130706989 . The compound's structural information includes its SMILES string, CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC, and InChI string, InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) . The InChIKey is VNINTXNLAZTBDV-UHFFFAOYSA-N .

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for this compound are as follows :

Adductm/zPredicted CCS (Ų)
$$M+H]+350.02478168.9
$$
M+Na]+372.00672171.6
$$M+NH4]+367.05132171.0
$$
M+K]+387.98066169.9
$$M-H]-348.01022163.4
$$
M+Na-2H]-369.99217160.6
$$M]+349.01695166.5
$$
M]-349.01805166.5

Carbamates in Drug Design

Organic carbamates are valuable in drug design and medicinal chemistry . Methodologies for carbamate synthesis include the three-component coupling of primary amines, CO2CO_2
, and an alkyl halide in the presence of cesium carbonate .

Related Compounds and Reactions

  • Tert-butyl carbamate is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines and the synthesis of tetra-substituted pyrroles .

  • tert-Butyl N-(4-iodophenyl)carbamate is another related compound .

General Reactions of Carbamates

Carbamates participate in various chemical reactions:

  • Hydrolysis : Carbamates undergo hydrolysis under acidic conditions.

  • Intramolecular Decarboxylation : Alkylamines can be synthesized via intramolecular decarboxylation of alkanoyloxycarbamates .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmaceutical Intermediates

The compound is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals. It has been reported to play a significant role in the development of drugs targeting neurological conditions, particularly anticonvulsants and analgesics. The presence of the iodine substituent is believed to enhance biological activity through halogen effects, which can influence receptor binding and metabolic stability .

1.2. Biological Activity

Research indicates that this compound exhibits notable biological activity, including:

  • Anticonvulsant Properties : Its derivatives have shown potential in modulating neurotransmitter systems, which is crucial for developing treatments for epilepsy and other seizure disorders.
  • Analgesic Effects : The compound's interaction with pain pathways suggests it may contribute to analgesic drug development.

Synthetic Chemistry Applications

2.1. C–N Bond Formation

The compound has been utilized in innovative synthetic strategies, particularly in the context of constructing C–N bonds. A recent study highlighted a photocatalyzed method that allows for the direct amidation of indoles using this compound, demonstrating excellent regioselectivity and broad substrate scope . This method showcases the compound's versatility as a reagent in synthetic organic chemistry.

2.2. Deprotection Strategies

This compound can also serve as a substrate for deprotection reactions, particularly involving the N-tert-butyloxycarbonyl (N-Boc) group. A mild deprotection method using oxalyl chloride in methanol has been reported, which effectively removes the protecting group while maintaining high yields . This reaction expands its applicability in multi-step syntheses where protecting groups are essential.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies are summarized below:

Study Focus Findings
Study 1Anticonvulsant ActivityInvestigated the binding affinity of derivatives with sodium channels; showed enhanced activity compared to non-halogenated counterparts.
Study 2Synthesis of C–N BondsDeveloped a photocatalyzed method for direct amidation of indoles using the compound; achieved excellent yields and selectivity .
Study 3Deprotection MethodologyEvaluated a new strategy for selective deprotection of N-Boc groups; demonstrated effectiveness across various substrates .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Structural Features

tert-Butyl carbamates with aromatic substituents exhibit diverse pharmacological and synthetic utility. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate 4-I, 3-OMe C₁₂H₁₆INO₃ 349.16 Ligand synthesis, cross-coupling reactions
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) 4-Br, 3-OMe, benzyl linkage C₁₃H₁₈BrNO₃ 340.19 VHL ligand intermediates
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) 4-Br, 3-Cl, benzyl linkage C₁₂H₁₅BrClNO₂ 336.61 Halogen-directed medicinal chemistry
tert-Butyl N-(3-Aminophenyl)carbamate 3-NH₂ C₁₁H₁₆N₂O₂ 224.26 NSAID intermediate (rofecoxib synthesis)
tert-Butyl (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate 3-imidazole, 5-CF₃ C₁₆H₁₈F₃N₃O₂ 341.33 Kinase inhibitor scaffolds

Key Observations :

  • Halogen vs. Functional Group Effects : The iodine substituent in the parent compound offers distinct reactivity (e.g., Suzuki-Miyaura coupling) compared to bromine or chlorine analogs, which are more commonly used in SNAr reactions .
  • Methoxy Group Influence : The 3-methoxy group in the parent compound enhances solubility and modulates electronic properties, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) that reduce nucleophilicity.
  • Benzyl vs. Direct Linkage : Benzyl-linked carbamates (e.g., 41g) exhibit steric hindrance, whereas direct aryl carbamates (e.g., parent compound) enable planar conjugation .
Physicochemical Properties
  • Solubility : Methoxy groups improve aqueous solubility (e.g., parent compound) compared to hydrophobic CF₃ or thiazole analogs .
  • Stability : Boc-protected amines (e.g., ) are stable under basic conditions but cleaved by acids, whereas iodine-substituted carbamates require light-sensitive storage .

Biological Activity

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features a carbamate functional group and is characterized by the presence of iodine and methoxy substituents on the phenyl ring, which may enhance its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biological applications, and comparative analysis with similar compounds.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.34 g/mol
  • Key Features : Contains an iodine substituent; potential for enhanced biological activity due to halogen effects.

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes and potentially enhancing binding affinity to target proteins .

Biological Applications

  • Enzyme Interactions : This compound is used in biological research to study enzyme interactions and protein modifications. The ability of the carbamate group to form covalent bonds makes it a valuable tool for probing enzyme mechanisms.
  • Drug Discovery : It serves as a building block for synthesizing bioactive molecules that can be explored in drug discovery, particularly in developing pharmaceuticals targeting neurological conditions.
  • Anticonvulsant Activity : Derivatives of this compound have shown potential as anticonvulsants and analgesics, indicating its relevance in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar carbamate derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H20N2O4Iodine substituent; methoxy groupPotential anticancer and anticonvulsant properties
tert-Butyl N-(4-iodophenyl)carbamateC14H18N2O4Iodine substituentModerate enzyme inhibition
tert-Butyl N-(3-methoxyphenyl)carbamateC14H19NO3Methoxy group onlyLimited biological activity

The unique combination of iodine and methoxy groups in this compound provides distinct reactivity patterns compared to other derivatives, making it a versatile intermediate in organic synthesis .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of enzyme inhibition, with some showing IC50 values in the low micromolar range. For instance, related compounds have been tested against specific kinases, providing insights into their potential as therapeutic agents .
  • Cytotoxicity Testing : Research has indicated that certain derivatives do not exhibit significant cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have revealed that modifications to the phenyl ring significantly influence biological activity, underscoring the importance of functional group positioning in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture, direct sunlight, and incompatible substances such as strong acids/bases or oxidizing agents. Stability studies on analogous tert-butyl carbamates indicate decomposition risks under prolonged heat (>40°C) or humidity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the carbamate group (δ ~150–155 ppm for carbonyl carbon) and aromatic protons (δ 6.5–8.0 ppm for iodophenyl substituents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~364.04 for C12_{12}H15_{15}INO3_3).
  • Elemental Analysis : Verify iodine content (~34.8%) to confirm purity .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Use fume hoods for synthesis or weighing. Wear nitrile gloves, lab coats, and safety goggles. In case of accidental exposure:

  • Skin contact : Rinse with water for 15 minutes.
  • Inhalation : Move to fresh air and monitor for respiratory distress.
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported for structurally similar carbamates, but iodine may pose specific risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Recrystallize the compound from a mixture of ethyl acetate/hexane at low temperatures (4°C).
  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL (via Olex2 or similar software) for structure solution. The tert-butyl group and iodine atom will exhibit distinct thermal parameters, aiding in conformation analysis .
    • Data Contradiction Example : Discrepancies in bond angles may arise from solvent inclusion. Cross-validate with DFT calculations (e.g., Gaussian) to distinguish experimental artifacts from true structural features.

Q. What synthetic strategies optimize the yield of this compound?

  • Methodological Answer :

  • Route 1 : React 4-iodo-3-methoxyaniline with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) using DMAP as a catalyst (yield: 70–85%).
  • Route 2 : Microwave-assisted synthesis reduces reaction time (10–15 min at 80°C) with comparable yields.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization. Monitor for byproducts like unreacted aniline (Rf ~0.3 in TLC) .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

  • Methodological Answer :

  • NMR Solvent Effects : Deuterated DMSO may cause peak broadening; compare data in CDCl3_3.
  • Impurity Identification : Use HPLC-MS to detect iodinated side products (e.g., diiodo derivatives).
  • Cross-Validation : Combine IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) with elemental analysis to confirm functional groups .

Methodological Tables

Analytical Parameter Technique Expected Result Reference
Molecular WeightHRMS363.02 g/mol
Iodine ContentICP-MS34.8%
Melting PointDSC120–125°C
Synthetic Optimization Condition Yield
Conventional (Boc2_2O/DMAP)24h, RT, DCM80%
Microwave-Assisted15 min, 80°C, DCM78%
Solvent-Free (Ball Milling)2h, 25 Hz65%

Key Considerations for Data Interpretation

  • Crystallographic Artifacts : Thermal motion in X-ray structures may exaggerate bond-length variations; compare with neutron diffraction data if available .
  • Reactivity with Metals : The iodine substituent may catalyze unintended coupling reactions in presence of Pd/Cu .

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